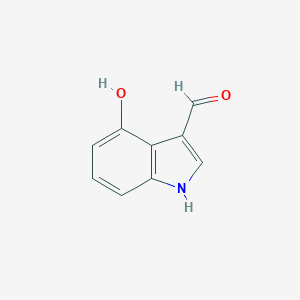

4-ヒドロキシ-1H-インドール-3-カルバルデヒド

概要

説明

4-ヒドロキシインドール-3-カルバルデヒドは、4-ヒドロキシインドールの3位の水素がホルミル基に置換されたヘテロアリーレンカルバルデヒドです . 植物代謝産物であり、さまざまな植物種に見られます . この化合物は、C9H7NO2という分子式を持ち、さまざまな生化学プロセスにおいて重要な役割を果たしています。

科学的研究の応用

4-ヒドロキシインドール-3-カルバルデヒドは、科学研究において幅広い用途があります。

作用機序

4-ヒドロキシインドール-3-カルバルデヒドの作用機序は、さまざまな分子標的や経路との相互作用を伴います。 植物では、病原体防御に役割を果たす二次代謝産物の生合成に関与しています . この化合物は、酵素変換を受けて、特定の生物活性を持つさまざまな誘導体を生成することができます .

類似化合物:

1H-インドール-3-カルバルデヒド: 多くの生物活性分子の前駆体となる密接に関連する化合物です.

インドール-3-カルボン酸: 類似の化学的性質と用途を持つインドールのもう1つの誘導体です.

独自性: 4-ヒドロキシインドール-3-カルバルデヒドは、ヒドロキシル基とホルミル基の両方が存在することによって独自であり、これにより、幅広い化学反応と生物学的プロセスに関与することができます . この二重の機能により、さまざまな研究や産業用途にとって貴重な化合物となっています。

準備方法

合成経路と反応条件: 4-ヒドロキシインドール-3-カルバルデヒドは、いくつかの方法で合成できます。 一般的な方法の1つは、1H-インドール-3-カルバルデヒドを適切な試薬と制御された条件下で反応させることです . 例えば、1H-インドール-3-カルバルデヒドをマロンニトリルなどの試薬と反応させると、さまざまな誘導体を得ることができます .

工業的生産方法: 4-ヒドロキシインドール-3-カルバルデヒドの工業的生産は、通常、高収率と高純度を確保するために、最適化された反応条件を用いた大規模化学合成によって行われます。 特定の方法と条件は、目的の用途と生産規模によって異なります。

化学反応の分析

反応の種類: 4-ヒドロキシインドール-3-カルバルデヒドは、酸化、還元、置換反応などのさまざまな化学反応を起こします . これらの反応は、ホルミル基やヒドロキシル基などの官能基の存在によって促進されます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して、4-ヒドロキシインドール-3-カルバルデヒドを酸化することができます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤は、ホルミル基をアルコールに還元するために使用されます。

置換: さまざまな求核剤を適切な条件下で用いることで、ホルミル基やヒドロキシル基を置換することができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はカルボン酸を生成し、還元はアルコールを生成する可能性があります .

類似化合物との比較

1H-Indole-3-carbaldehyde: A closely related compound that serves as a precursor for many biologically active molecules.

Indole-3-carboxylic acid: Another derivative of indole that has similar chemical properties and applications.

Uniqueness: 4-Hydroxyindole-3-carboxaldehyde is unique due to the presence of both a hydroxyl group and a formyl group, which allows it to participate in a wide range of chemical reactions and biological processes . This dual functionality makes it a valuable compound for various research and industrial applications.

生物活性

4-Hydroxy-1H-indole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. It is a derivative of indole, which is known for its presence in various natural products and its role in medicinal chemistry. This article explores the biological activities associated with 4-hydroxy-1H-indole-3-carbaldehyde, including its antioxidant, antimicrobial, and potential therapeutic effects.

4-Hydroxy-1H-indole-3-carbaldehyde can be synthesized through various methods involving indole derivatives. It possesses a hydroxyl group at the 4-position and an aldehyde functional group at the 3-position, which contribute to its reactivity and biological activity.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have demonstrated that 4-hydroxy-1H-indole-3-carbaldehyde exhibits significant antioxidant activity.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds. In a study evaluating various indole derivatives, 4-hydroxy-1H-indole-3-carbaldehyde showed notable DPPH scavenging activity with an IC50 value of approximately 8 µM, indicating strong antioxidant potential compared to standard antioxidants like butylated hydroxyanisole (BHA) .

| Compound | IC50 (µM) |

|---|---|

| 4-Hydroxy-1H-indole-3-carbaldehyde | 8 |

| BHA | 11 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research indicates that 4-hydroxy-1H-indole-3-carbaldehyde has inhibitory effects on both bacterial and fungal strains.

The mechanism of action appears to involve the inhibition of key enzymes and pathways within microbial cells. For instance, it has been suggested that compounds containing the indole moiety can inhibit DNA replication and transcription in bacteria, contributing to their antimicrobial effects .

Therapeutic Potential

Recent studies have explored the therapeutic potential of 4-hydroxy-1H-indole-3-carbaldehyde in various health conditions:

Metabolic Syndrome

Research has indicated that derivatives of indole, including 4-hydroxy-1H-indole-3-carbaldehyde, can act on the aryl hydrocarbon receptor (AhR), which plays a critical role in metabolic processes. In vivo studies have shown that this compound can help regulate intestinal mucosal homeostasis and may prevent complications associated with metabolic syndrome .

Case Studies

- Antioxidant Efficacy : A detailed investigation into the antioxidant properties of various indole derivatives revealed that 4-hydroxy-1H-indole-3-carbaldehyde significantly reduced lipid peroxidation in liver microsomes, highlighting its potential as a protective agent against oxidative damage .

- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its utility in developing new antimicrobial agents .

特性

IUPAC Name |

4-hydroxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8(12)9(6)7/h1-5,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBZIZLLMNWTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431124 | |

| Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81779-27-3 | |

| Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。